Internal vs. Terminal Alkyne: Propargylation Yield Comparison of 2-Pentyn-1-ol vs. 3-Phenyl-2-propyn-1-ol
2-Pentyn-1-ol (Ic) demonstrates distinct product selectivity in electrophilic propargylation relative to aryl-substituted propargylic alcohols. Under identical [BMIM][PF6]/B(C6F5)3 or [BMIM][PF6]/TfOH ionic liquid catalytic systems, 2-pentyn-1-ol (Ic) and 1-methyl-3-phenyl-2-propyn-1-ol (Ib) undergo clean propargylation with activated arenes, whereas 3-phenyl-2-propyn-1-ol (Id) fails to yield the propargylation product and instead forms diaryl-propanones [1]. This divergent reaction pathway—propargylation for Ic vs. ketone formation for Id—underscores the critical influence of the internal alkyne environment on reaction trajectory [1].
| Evidence Dimension | Reaction outcome (Propargylation vs. rearrangement) |
|---|---|
| Target Compound Data | Clean propargylation product with activated arenes |
| Comparator Or Baseline | 3-Phenyl-2-propyn-1-ol (Id): exclusive formation of diaryl-propanones |
| Quantified Difference | Complete pathway divergence: propargylation vs. 100% diaryl-propanone formation |
| Conditions | [BMIM][PF6] ionic liquid with B(C6F5)3 or TfOH catalyst, reaction with activated aromatics |
Why This Matters
This demonstrates that 2-pentyn-1-ol is the appropriate substrate for propargylation chemistry, whereas aryl-substituted analogs may undergo unproductive rearrangement pathways.
- [1] Aridoss, G.; Sarca, V. D.; Ponder, J. F. Jr; Crowe, J.; Laali, K. K. Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Organic & Biomolecular Chemistry, 2011, 9(7), 2518-2529. View Source
